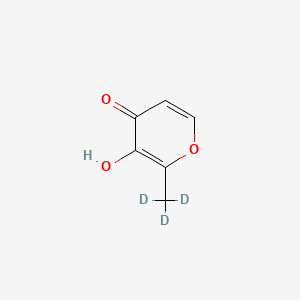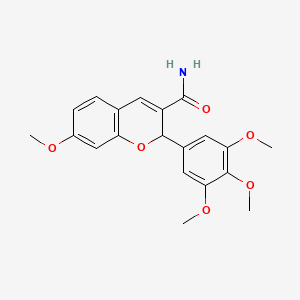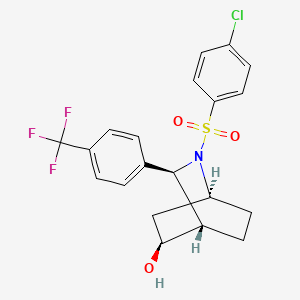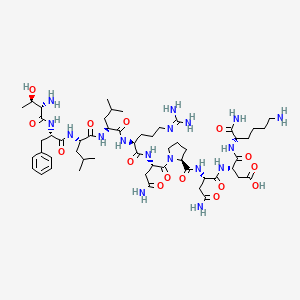
Tfllrnpndk-NH2
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Tfllrnpndk-NH2 is synthesized using solid-phase peptide synthesis (SPPS), a common method for producing peptides. The synthesis involves the sequential addition of protected amino acids to a growing peptide chain anchored to a solid resin. The process includes deprotection and coupling steps, typically using reagents like N,N’-diisopropylcarbodiimide (DIC) and hydroxybenzotriazole (HOBt) for coupling, and trifluoroacetic acid (TFA) for deprotection .
Industrial Production Methods
Industrial production of this compound follows similar principles as laboratory synthesis but on a larger scale. Automated peptide synthesizers are often employed to increase efficiency and yield. The final product is purified using high-performance liquid chromatography (HPLC) and characterized by mass spectrometry and nuclear magnetic resonance (NMR) spectroscopy .
Analyse Des Réactions Chimiques
Types of Reactions
Tfllrnpndk-NH2 primarily undergoes proteolytic cleavage reactions, where it mimics the action of thrombin by binding to PAR-1. It does not typically undergo oxidation, reduction, or substitution reactions due to its peptide nature .
Common Reagents and Conditions
The synthesis of this compound involves reagents such as DIC, HOBt, and TFA. The peptide is synthesized under mild conditions to prevent degradation or unwanted side reactions .
Major Products Formed
The major product formed from the synthesis of this compound is the peptide itself, with a molecular weight of 1216.39 g/mol and a molecular formula of C54H89N17O15 .
Applications De Recherche Scientifique
Tfllrnpndk-NH2 has several scientific research applications:
Chemistry: Used as a model compound to study peptide synthesis and protease-activated receptor interactions.
Biology: Investigated for its role in cell signaling and permeability, particularly in endothelial cells.
Industry: Utilized in the development of diagnostic assays and as a research tool in drug discovery.
Mécanisme D'action
Tfllrnpndk-NH2 exerts its effects by binding to the PAR-1 receptor, mimicking the action of thrombin. This binding activates the receptor, leading to downstream signaling pathways that increase liquid and protein permeability. The molecular targets involved include PAR-1 and associated G-proteins, which mediate the cellular responses .
Comparaison Avec Des Composés Similaires
Similar Compounds
Thrombin: A serine protease that converts fibrinogen to fibrin during blood coagulation.
Melagatran: A direct thrombin inhibitor used as an anticoagulant.
Dabigatran: Another thrombin inhibitor that prevents thrombus formation.
Uniqueness
Tfllrnpndk-NH2 is unique in its ability to mimic the ‘tethered ligand’ created by thrombin, specifically activating PAR-1 without the need for proteolytic cleavage. This property makes it a valuable tool for studying thrombin-PAR-1 interactions and developing therapeutic agents targeting this pathway .
Propriétés
Formule moléculaire |
C54H89N17O15 |
|---|---|
Poids moléculaire |
1216.4 g/mol |
Nom IUPAC |
(3S)-3-[[(2S)-4-amino-2-[[(2S)-1-[(2S)-4-amino-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S,3R)-2-amino-3-hydroxybutanoyl]amino]-3-phenylpropanoyl]amino]-4-methylpentanoyl]amino]-4-methylpentanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]amino]-4-oxobutanoyl]pyrrolidine-2-carbonyl]amino]-4-oxobutanoyl]amino]-4-[[(2S)-1,6-diamino-1-oxohexan-2-yl]amino]-4-oxobutanoic acid |
InChI |
InChI=1S/C54H89N17O15/c1-27(2)21-33(65-47(80)34(22-28(3)4)66-48(81)35(23-30-13-7-6-8-14-30)69-52(85)43(58)29(5)72)46(79)64-32(16-11-19-62-54(60)61)45(78)70-38(25-41(57)74)53(86)71-20-12-17-39(71)51(84)68-36(24-40(56)73)49(82)67-37(26-42(75)76)50(83)63-31(44(59)77)15-9-10-18-55/h6-8,13-14,27-29,31-39,43,72H,9-12,15-26,55,58H2,1-5H3,(H2,56,73)(H2,57,74)(H2,59,77)(H,63,83)(H,64,79)(H,65,80)(H,66,81)(H,67,82)(H,68,84)(H,69,85)(H,70,78)(H,75,76)(H4,60,61,62)/t29-,31+,32+,33+,34+,35+,36+,37+,38+,39+,43+/m1/s1 |
Clé InChI |
LXVOHJJEXDIUJI-IYCJTNEYSA-N |
SMILES isomérique |
C[C@H]([C@@H](C(=O)N[C@@H](CC1=CC=CC=C1)C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](CCCN=C(N)N)C(=O)N[C@@H](CC(=O)N)C(=O)N2CCC[C@H]2C(=O)N[C@@H](CC(=O)N)C(=O)N[C@@H](CC(=O)O)C(=O)N[C@@H](CCCCN)C(=O)N)N)O |
SMILES canonique |
CC(C)CC(C(=O)NC(CC(C)C)C(=O)NC(CCCN=C(N)N)C(=O)NC(CC(=O)N)C(=O)N1CCCC1C(=O)NC(CC(=O)N)C(=O)NC(CC(=O)O)C(=O)NC(CCCCN)C(=O)N)NC(=O)C(CC2=CC=CC=C2)NC(=O)C(C(C)O)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


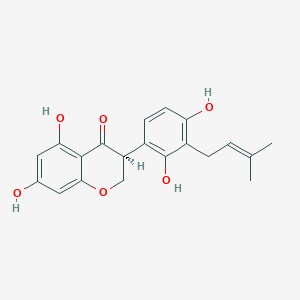
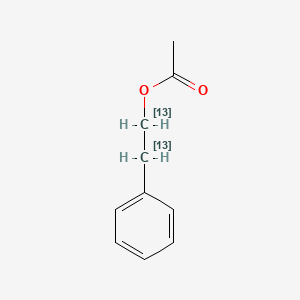
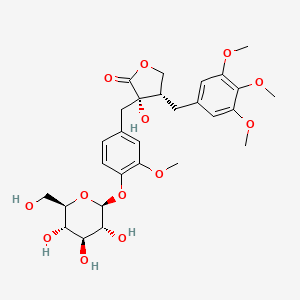
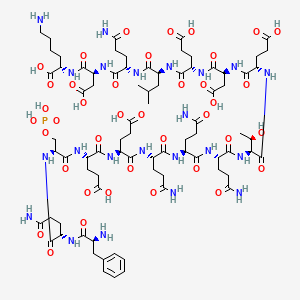
![5-[2-[3-[[(2R)-4-[[[(2R,3R,5R)-5-(6-aminopurin-9-yl)-4-hydroxy-3-phosphonooxyoxolan-2-yl]methoxy-hydroxyphosphoryl]oxy-hydroxyphosphoryl]oxy-2-hydroxy-3,3-dimethylbutanoyl]amino]propanoylamino]ethylsulfanyl]-3-hydroxy-3-methyl-5-oxopentanoic acid](/img/structure/B12379740.png)
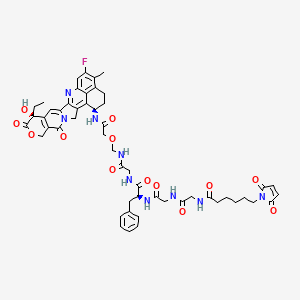
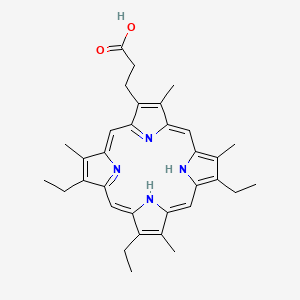
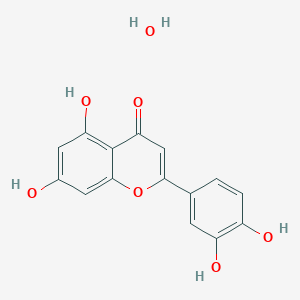
![1-Methyl-4-[[1-(2-phenylethyl)tetrazol-5-yl]-pyridin-3-ylmethyl]piperazine](/img/structure/B12379790.png)
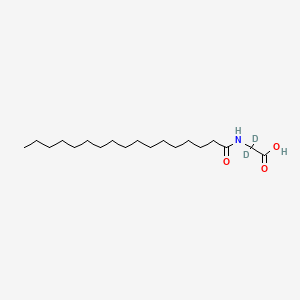
![(2S)-2-[(Z)-[1-(2-amino-5-methyl-1,3-thiazol-4-yl)-2-[[(3S)-2,2-dimethyl-4-oxo-1-sulfooxyazetidin-3-yl]amino]-2-oxoethylidene]amino]oxy-3-[4-[N'-[(3R)-pyrrolidin-3-yl]carbamimidoyl]phenoxy]propanoic acid](/img/structure/B12379807.png)
